molecular formula C12H17NOS2 B12915158 1-(1,3-Dithian-2-ylidene)hexahydroindolizin-5(1H)-one CAS No. 89556-90-1

1-(1,3-Dithian-2-ylidene)hexahydroindolizin-5(1H)-one

Cat. No.: B12915158
CAS No.: 89556-90-1
M. Wt: 255.4 g/mol
InChI Key: IZESSKCTAWYJQU-UHFFFAOYSA-N
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Description

1-(1,3-Dithian-2-ylidene)hexahydroindolizin-5(1H)-one is a useful research compound. Its molecular formula is C12H17NOS2 and its molecular weight is 255.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

89556-90-1

Molecular Formula

C12H17NOS2

Molecular Weight

255.4 g/mol

IUPAC Name

1-(1,3-dithian-2-ylidene)-2,3,6,7,8,8a-hexahydroindolizin-5-one

InChI

InChI=1S/C12H17NOS2/c14-11-4-1-3-10-9(5-6-13(10)11)12-15-7-2-8-16-12/h10H,1-8H2

InChI Key

IZESSKCTAWYJQU-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(=C3SCCCS3)CCN2C(=O)C1

Origin of Product

United States

Biological Activity

1-(1,3-Dithian-2-ylidene)hexahydroindolizin-5(1H)-one, with the CAS number 89556-90-1, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological activity, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.

The compound has the following molecular characteristics:

PropertyValue
Molecular Formula C₁₂H₁₇NOS₂
Molecular Weight 245.39 g/mol
IUPAC Name 5(1H)-Indolizinone, 1-(1,3-dithian-2-ylidene)hexahydro-
InChI Key InChI=1S/C12H17NOS2/c1-2-5-12(14)10-6-3-8-13-9-4-7-11(10)13/h6,11H,2-5,7-9H2,1H3/t11-/m1/s1

Antimicrobial Properties

Research indicates that derivatives of indolizinones exhibit significant antimicrobial activity. A study focusing on the synthesis of various indolizinone derivatives demonstrated that compounds similar to 1-(1,3-Dithian-2-ylidene)hexahydroindolizinone showed effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The potential anticancer properties of this compound have been evaluated in several studies. For instance, a recent investigation into the cytotoxic effects of indolizinone derivatives showed that they can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism involves the activation of caspase pathways and modulation of Bcl-2 family proteins .

Neuroprotective Effects

Emerging research has suggested that indolizinone compounds may possess neuroprotective effects. In vitro studies indicated that these compounds could protect neuronal cells from oxidative stress-induced apoptosis. This suggests a potential role in treating neurodegenerative diseases .

The biological activity of this compound is believed to be mediated through several mechanisms:

Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways crucial for microbial growth and cancer cell proliferation.

Receptor Modulation: Interaction with neurotransmitter receptors may explain its neuroprotective effects.

Oxidative Stress Reduction: The ability to scavenge free radicals contributes to its protective role against cellular damage.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of indolizinone derivatives for their antimicrobial properties. The results indicated that compounds containing the dithiane moiety exhibited enhanced activity against Gram-positive bacteria compared to their non-dithiane counterparts .

Case Study 2: Cancer Cell Apoptosis

In a laboratory setting, researchers treated human cancer cell lines with varying concentrations of 1-(1,3-Dithian-2-ylidene)hexahydroindolizinone. Flow cytometry analysis revealed a dose-dependent increase in apoptotic cells after 48 hours of treatment, suggesting its potential as an anticancer agent .

Scientific Research Applications

Applications in Organic Synthesis

Thioacetalization Reagent
One of the primary applications of 1-(1,3-Dithian-2-ylidene)hexahydroindolizin-5(1H)-one is as a chemoselective thioacetalization reagent. It has been shown to effectively convert various aldehydes and ketones into their corresponding thioacetals under mild conditions. This reaction is particularly beneficial due to its odorless nature, making it more user-friendly compared to traditional thiol reagents.

Reagent Substrate Type Reaction Conditions Yield
This compoundAldehydesp-Dodecylbenzenesulfonic acid catalyst in waterHigh
This compoundKetonesAcid-catalyzed in solvent-free conditionsHigh

This reagent has been successfully utilized in studies demonstrating its efficiency in synthesizing dithioacetals with high selectivity and yield, making it a valuable tool for organic chemists .

Potential Therapeutic Applications

Research indicates that derivatives of this compound may exhibit biological activity. For instance, compounds containing the hexahydroindolizin structure have been explored for their potential as anti-cancer agents and neuroprotective agents. The mechanism of action is believed to involve modulation of cellular signaling pathways, although further studies are required to fully elucidate these effects.

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Study on Chemoselectivity : A study demonstrated that this compound could selectively protect carbonyl groups in the presence of other functional groups. The researchers found that using this reagent resulted in higher yields compared to conventional methods .
  • Biological Activity Assessment : In vitro assays have shown that derivatives of this compound exhibit cytotoxicity against various cancer cell lines. The study highlighted the need for further investigation into the structure-activity relationship (SAR) to optimize therapeutic efficacy .
  • Synthesis of Complex Molecules : Researchers have successfully employed this compound in multi-step synthesis processes to construct complex natural products, showcasing its versatility as a building block in organic synthesis .

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